1-(4-Methoxyphenyl)-2-methylpent-1-en-3-ol
Description
1-(4-Methoxyphenyl)-2-methylpent-1-en-3-ol (CAS 266351-88-6) is a chiral tertiary alcohol featuring a 4-methoxyphenyl group attached to a pentenol backbone with a methyl substituent at the C2 position . This compound is synthesized via organocatalytic or transition-metal-catalyzed methods, as inferred from its structural analogs in the literature. Its α,β-unsaturated alcohol moiety and aromatic substitution pattern make it a candidate for applications in pharmaceuticals, agrochemicals, and asymmetric catalysis . The stereochemistry at C3 is critical for its biological activity, as seen in related chiral alcohols like 1-(4-methoxyphenyl)ethanol (MOPE), which is used in anti-inflammatory and antiallergic drug precursors .
Properties
IUPAC Name |
(E)-1-(4-methoxyphenyl)-2-methylpent-1-en-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-4-13(14)10(2)9-11-5-7-12(15-3)8-6-11/h5-9,13-14H,4H2,1-3H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBJQBKEQMTJBO-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=CC1=CC=C(C=C1)OC)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(/C(=C/C1=CC=C(C=C1)OC)/C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2-methylpent-1-en-3-ol can be achieved through several methods. One common approach involves the aldol condensation of acetone with p-anisaldehyde (4-methoxybenzaldehyde) under base-catalyzed conditions. The reaction typically involves mixing p-anisaldehyde with acetone in the presence of a base such as potassium hydroxide, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the incorporation of green chemistry principles, such as the use of deep eutectic solvents, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-2-methylpent-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methoxybenzaldehyde, while reduction can produce 4-methoxyphenylmethanol .
Scientific Research Applications
1-(4-Methoxyphenyl)-2-methylpent-1-en-3-ol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-(4-Methoxyphenyl)-2-methylpent-1-en-3-ol exerts its effects involves interactions with specific molecular targets. For instance, it may act as a substrate for enzymes involved in oxidation-reduction reactions. The compound’s methoxy group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
(a) 1-(4-Methoxyphenyl)but-3-en-1-ol (CAS 24165-60-4)
(b) 5-(4-Methoxyphenyl)-2-methylpent-1-en-3-ol
- Structure : Similar backbone but with a double bond at C1 (vs. C1 in the target) and a methyl group at C2.
- Synthesis : Generated as a byproduct (9% yield) during epoxide ring-opening reactions, requiring purification via chromatography .
- Key Difference : The position of the double bond affects conjugation and stability, influencing its utility in cyclization reactions .
(c) 1-(4-Methoxyphenyl)pent-1-en-3-one (CAS 104-27-8)
- Structure : Ketone instead of alcohol at C3, with a double bond at C1.
- Reactivity : The ketone group enhances electrophilicity, making it reactive in aldol condensations.
- Safety : Classified as hazardous under GHS due to inhalation risks, unlike the alcohol derivative .
Aromatic Substitution and Branching
(a) 1-(4-Methoxyphenyl)-3-(4-methylphenyl)-propenone (Z-isomer)
(b) (E)-1,3-bis(4-Methoxyphenyl)-2-methylpent-1-ene
- Structure : Dual 4-methoxyphenyl groups and a methyl branch.
- Mass Spectrometry : Base peak at m/z 267 ([M-C2H5]<sup>+</sup>), indicating stability of the bis-aromatic system .
- Applications: Potential use in liquid crystals due to extended conjugation .
Chiral Alcohol Analogs
(a) (S)- and (R)-1-(4-Methoxyphenyl)ethanol (MOPE)
- Structure: Shorter chain (propanol vs. pentenol) but similar chiral center.
- Pharmaceutical Use: (S)-MOPE is a precursor to antiallergic cycloalkyl indoles; (R)-MOPE aids in synthesizing anti-inflammatory propanoic acids .
- Synthesis : Produced via biocatalytic reduction with >99% enantiomeric excess (e.e.) using engineered ketoreductases .
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